N,N'-ethane-1,2-diylbis[2-(1,3-benzothiazol-2-ylsulfanyl)acetamide]
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Overview
Description
2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-N~1~-(2-{[2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETYL]AMINO}ETHYL)ACETAMIDE is a complex organic compound characterized by the presence of benzothiazole groups. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-N~1~-(2-{[2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETYL]AMINO}ETHYL)ACETAMIDE typically involves multi-step organic reactions. One common approach is the condensation of benzothiazole derivatives with suitable amines and acylating agents under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine or pyridine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product while minimizing the production time and cost. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-N~1~-(2-{[2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETYL]AMINO}ETHYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring, often using reagents like halides or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-N~1~-(2-{[2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETYL]AMINO}ETHYL)ACETAMIDE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-N~1~-(2-{[2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETYL]AMINO}ETHYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ETHYL THIOCYANATE: Known for its use in organic synthesis and as an intermediate in the production of other chemicals.
2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)BUTANEDIOIC ACID: Utilized in the synthesis of polymers and materials.
Uniqueness
2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-N~1~-(2-{[2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETYL]AMINO}ETHYL)ACETAMIDE is unique due to its specific structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C20H18N4O2S4 |
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Molecular Weight |
474.7 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-[2-[[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]amino]ethyl]acetamide |
InChI |
InChI=1S/C20H18N4O2S4/c25-17(11-27-19-23-13-5-1-3-7-15(13)29-19)21-9-10-22-18(26)12-28-20-24-14-6-2-4-8-16(14)30-20/h1-8H,9-12H2,(H,21,25)(H,22,26) |
InChI Key |
SRECOONZMCJRJA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SCC(=O)NCCNC(=O)CSC3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
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